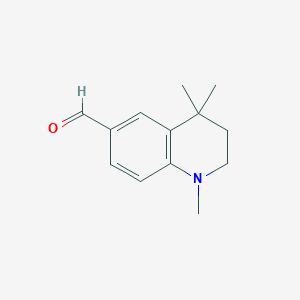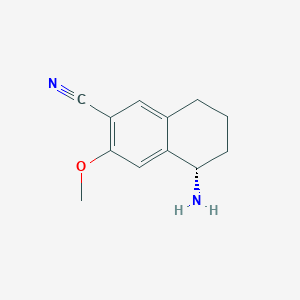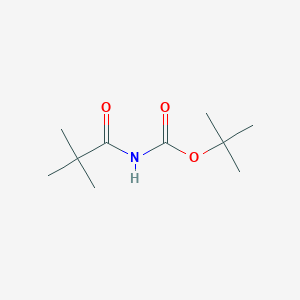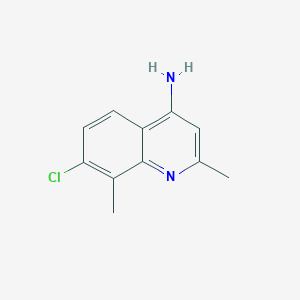
4-Amino-7-chloro-2,8-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-chloro-2,8-dimethylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2,8-dimethylquinoline typically involves the chlorination of 7-chloro-4-hydroxyquinoline followed by amination. One common method includes the use of phosphorus oxychloride to chlorinate 4-hydroxy-7-chloroquinoline . The reaction is carried out under reflux conditions for 1-2 hours until completion.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-7-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: These reactions can modify the quinoline ring structure, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted quinolines.
Wissenschaftliche Forschungsanwendungen
4-Amino-7-chloro-2,8-dimethylquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-7-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is known to interact with various biological pathways, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
4-Amino-6-methoxyquinoline: Another aminoquinoline derivative with potential biological activities.
4-Chloroquinoline: A related compound with similar chemical properties.
Uniqueness: 4-Amino-7-chloro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
948293-37-6 |
|---|---|
Molekularformel |
C11H11ClN2 |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
7-chloro-2,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |
InChI-Schlüssel |
ZACVKCIJELDDTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


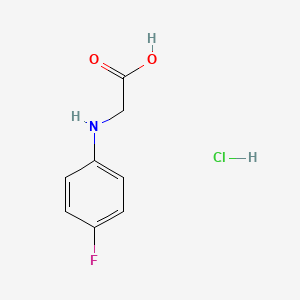
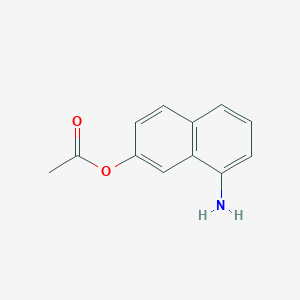
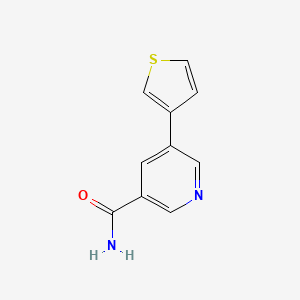
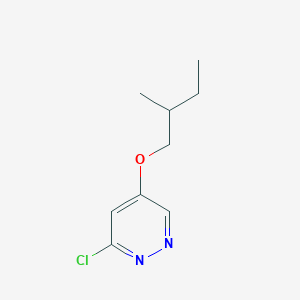
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
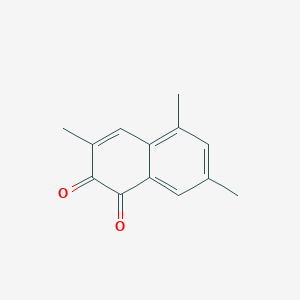

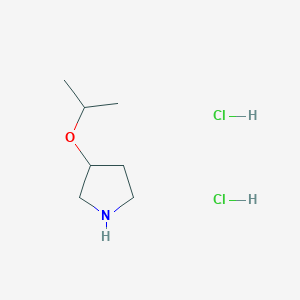
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
